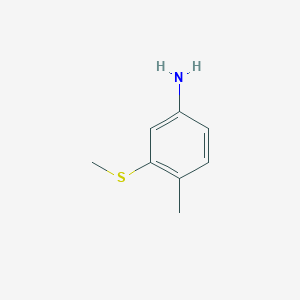
4-Methyl-3-(methylsulfanyl)aniline
Overview
Description
4-Methyl-3-(methylsulfanyl)aniline is a chemical compound with the molecular formula C8H11NS and a molecular weight of 153.24. It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The InChI code for 4-Methyl-3-(methylsulfanyl)aniline is 1S/C8H11NS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,9H2,1-2H3 . This indicates the presence of a methyl group (CH3) and a methylsulfanyl group (CH3S) attached to an aniline (C6H5NH2) structure.Physical And Chemical Properties Analysis
4-Methyl-3-(methylsulfanyl)aniline is a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Chemical Synthesis
“4-Methyl-3-(methylsulfanyl)aniline” is used in chemical synthesis . It’s a compound with the molecular weight of 153.25 and the IUPAC name of 4-methyl-3-(methylsulfanyl)aniline .
Methylation of Anilines
This compound has been used in the methylation of anilines . Cyclometalated ruthenium complexes allow the effective methylation of anilines with methanol to selectively give N-methylanilines . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
Catalyst in Hydrogen Autotransfer Reactions
It’s used as a catalyst in hydrogen autotransfer reactions . The hydrogen autotransfer methodology consists of a multistep reaction sequence starting from easily accessible and often inexpensive alcohols .
N-Alkylation of Amines
The compound is used in the N-alkylation of amines . This transformation is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible .
Pharmaceutical Industry
It’s used in the pharmaceutical industry for the synthesis of bio-active compounds . Particularly, N-methylation of amines is interesting, since this transformation is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible .
Organic Synthesis
“4-Methyl-3-(methylsulfanyl)aniline” is used in organic synthesis . The selective N-alkylation of amines continues to be an important and widely applied chemical transformation in organic synthesis .
Mechanism of Action
Target of Action
4-Methyl-3-(methylsulfanyl)aniline is a chemical compound that is often used in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds, an important class of structures in medicinal chemistry . Therefore, the primary target of this compound can be considered as the palladium catalyst in the Suzuki–Miyaura coupling reaction .
Mode of Action
The compound interacts with its targets (palladium catalyst) in the Suzuki–Miyaura coupling reaction . The reaction involves the coupling of an organoboron compound (like 4-Methyl-3-(methylsulfanyl)aniline) with a halide or pseudo-halide using a palladium catalyst . The compound, being an organoboron reagent, is involved in the transmetalation step of the reaction, where it transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 4-Methyl-3-(methylsulfanyl)aniline participates, is a key pathway in synthetic chemistry . The reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many complex organic compounds . The downstream effects of this pathway include the synthesis of various biaryl compounds, which are prevalent in a wide range of natural products and pharmaceuticals .
Result of Action
The primary result of the action of 4-Methyl-3-(methylsulfanyl)aniline is the formation of biaryl compounds via the Suzuki–Miyaura coupling reaction . These biaryl compounds are prevalent in a wide range of natural products and pharmaceuticals, indicating the significant impact of this compound’s action .
Safety and Hazards
properties
IUPAC Name |
4-methyl-3-methylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBGYPQRTVRCDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98594-08-2 | |
| Record name | 4-methyl-3-(methylsulfanyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

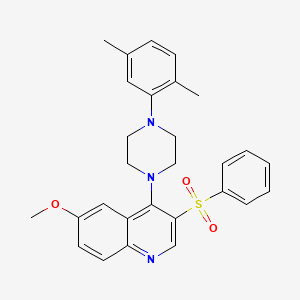

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2372623.png)
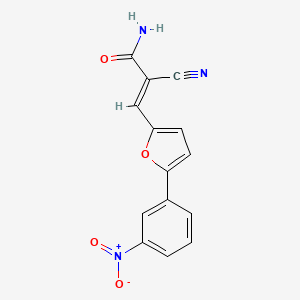
![[2-(4-Bromopyrazol-1-yl)ethyl]diethylamine](/img/structure/B2372625.png)
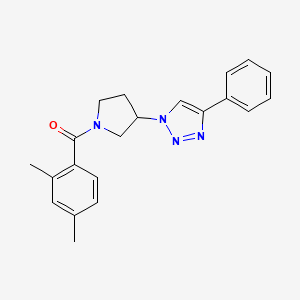
![Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate](/img/structure/B2372629.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2372630.png)

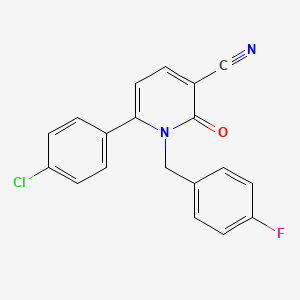
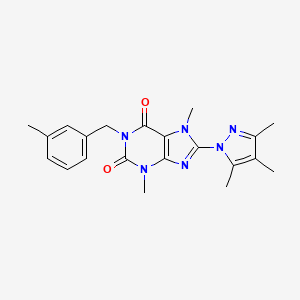
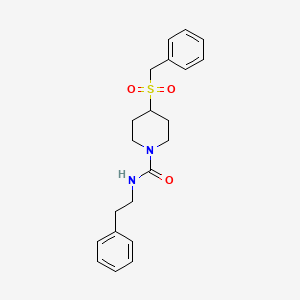
![ethyl 2-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2372638.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2372642.png)